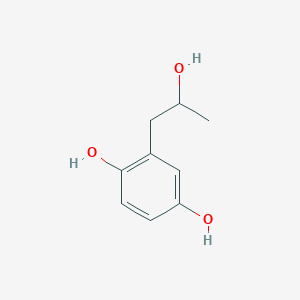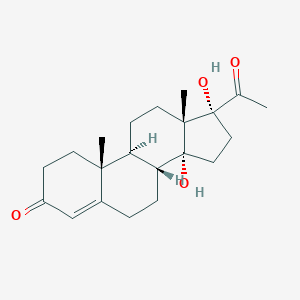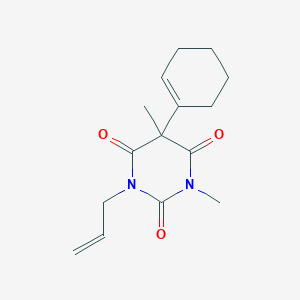
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid, also known as CDB-2914, is a synthetic steroid compound that has been developed as a potential contraceptive and abortifacient agent. It belongs to the class of nonsteroidal progesterone receptor modulators (PRMs) and exhibits selective progesterone receptor antagonism.
Wirkmechanismus
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid exhibits selective progesterone receptor antagonism, which means that it blocks the action of progesterone on the uterus without affecting other tissues that are sensitive to progesterone. This results in the inhibition of ovulation, the prevention of implantation of a fertilized egg, and the induction of abortion in early pregnancy.
Biochemische Und Physiologische Effekte
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has been shown to have a number of biochemical and physiological effects. It reduces the thickness of the endometrium, inhibits the secretion of progesterone-induced proteins, and increases the production of prostaglandins. These effects contribute to the prevention of pregnancy and the induction of abortion.
Vorteile Und Einschränkungen Für Laborexperimente
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has several advantages for lab experiments. It is easy to synthesize, has high purity, and exhibits selective progesterone receptor antagonism. However, it also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other conditions such as breast cancer and endometriosis. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential long-term effects of its use.
Conclusion:
In conclusion, 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid is a synthetic steroid compound that exhibits selective progesterone receptor antagonism. It has been extensively studied for its potential use as a contraceptive and abortifacient agent, as well as for its potential use in the treatment of uterine fibroids, endometriosis, and breast cancer. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and to identify any potential long-term effects of its use.
Synthesemethoden
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid can be synthesized by reacting 5-(1-cyclohexen-1-yl)-1,3-dimethylbarbituric acid with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization from a suitable solvent. This method yields 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has been extensively studied for its potential use as a contraceptive and abortifacient agent. It has been shown to effectively prevent pregnancy in animal models and in human clinical trials. Additionally, 3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid has been investigated for its potential use in the treatment of uterine fibroids, endometriosis, and breast cancer.
Eigenschaften
CAS-Nummer |
14357-94-9 |
|---|---|
Produktname |
3-Allyl-5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid |
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
5-(cyclohexen-1-yl)-1,5-dimethyl-3-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H20N2O3/c1-4-10-17-13(19)15(2,11-8-6-5-7-9-11)12(18)16(3)14(17)20/h4,8H,1,5-7,9-10H2,2-3H3 |
InChI-Schlüssel |
RANMOJITRAFCCT-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N(C1=O)CC=C)C)C2=CCCCC2 |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N(C1=O)CC=C)C)C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






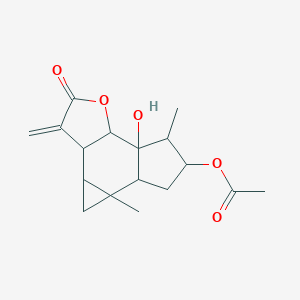
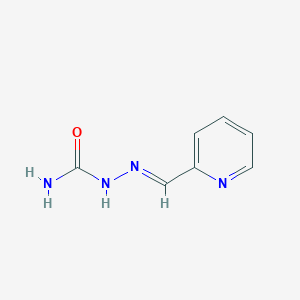
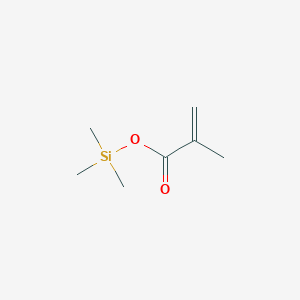
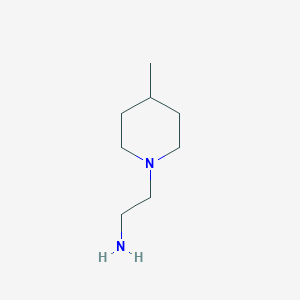
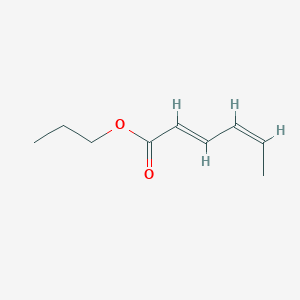
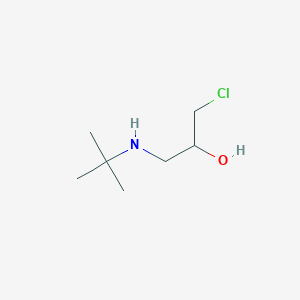
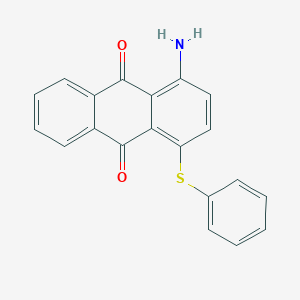
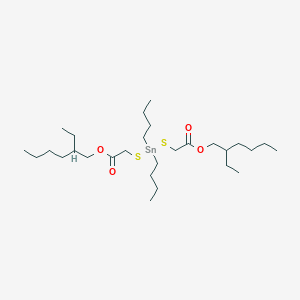
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
